N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide
Description
N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a triazine-sulfonamide hybrid compound characterized by a 1,3,5-triazin-2-yl core substituted with a morpholinoethyl group and a propanesulfonamide moiety.
Properties
IUPAC Name |
N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3S/c1-11(2)21(18,19)15-12-13-9-17(10-14-12)4-3-16-5-7-20-8-6-16/h11H,3-10H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREQHGJNAHUEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1,3,5-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-1,3,5-triazine ring.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate alkylating agent.
Attachment of the Propanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to introduce the propanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings and Trends
Role of Substituents :
- Morpholine vs. Pyridine/Phenyl : Morpholine-containing analogs (e.g., target compound and ) exhibit improved aqueous solubility compared to phenyl- or pyridine-substituted derivatives (e.g., BH47884 and BH47882) due to the polar oxygen atom in the morpholine ring .
- Sulfonamide vs. Amine : Sulfonamide groups (target compound, BH47884/82) generally enhance binding to serine/threonine kinases or carbonic anhydrases, while amine-linked groups (e.g., benzothiazol-2-amine in ) are associated with DNA intercalation or antimicrobial activity .
Biological Activity: Kinase Inhibition: Compounds like BH47882 (pyridine-substituted) and (quinazoline-linked) are hypothesized to target kinases due to structural similarity to known inhibitors (e.g., imatinib analogs) .
Pharmacokinetic Properties :
- Morpholine and tetrahydrofuran substituents (target compound, ) are associated with favorable absorption and metabolic stability, whereas phenyl groups (BH47884) may increase plasma protein binding and reduce bioavailability .
Critical Notes and Limitations
- Data Gaps : Direct pharmacological data for the target compound are scarce in open-source literature. Comparisons rely on structural extrapolation and analogs with reported activities.
- Contradictions : While morpholine generally improves solubility, excessive hydrophilicity (e.g., in ) might reduce cell membrane permeability, necessitating a balance in substituent design.
- Synthetic Challenges : The synthesis of triazine-sulfonamide hybrids often requires multi-step protocols, with yields varying based on substituent complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
